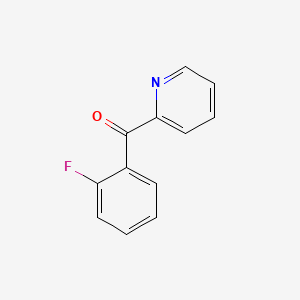

2-(2-Fluorobenzoyl)pyridine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)pyridine typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The organic layer is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as platinum on carbon or Raney nickel can facilitate the hydrogenation steps involved in the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-fluorophenyl)-2-pyridinylcarboxylic acid.

Reduction: 2-(2-fluorophenyl)-2-pyridinol.

Substitution: 2-(2-aminophenyl)-2-pyridinylmethanone or 2-(2-thiolphenyl)-2-pyridinylmethanone

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the development of phosphoinositide 3-kinase inhibitors, which are critical in cancer therapy. A notable example is Bimiralisib (PQR309), which has shown promise in clinical trials as an effective treatment for certain types of cancer .

Case Study: Bimiralisib Development

- Compound : Bimiralisib

- Target : Phosphoinositide 3-kinase

- Status : Phase II clinical trials

- Significance : Demonstrates the potential of 2-(2-Fluorobenzoyl)pyridine derivatives in oncology.

Agrochemicals

In agrochemical research, derivatives of this compound have been explored for their efficacy as herbicides and insecticides. The incorporation of fluorinated moieties often leads to improved biological activity and environmental stability.

Table 1: Agrochemical Applications of Fluorinated Pyridines

| Compound Name | Application Type | Efficacy | Notes |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | High | First TFMP derivative approved |

| Other TFMP Derivatives | Insecticides | Varies | Over 20 compounds developed |

Material Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance. Its use as a building block in polymer synthesis has been investigated for creating advanced materials with tailored properties.

Case Study 1: Synthesis of Novel Derivatives

Recent research has focused on synthesizing novel derivatives based on the structure of this compound to explore their biological activities. For example, chromenopyridine derivatives have been synthesized to act as readthrough-inducing compounds for genetic disorders .

Key Findings:

- Compounds exhibited varying degrees of activity based on structural modifications.

- The introduction of specific functional groups significantly influenced biological efficacy.

Case Study 2: Cosmetic Applications

The compound has also found its way into cosmetic formulations due to its stability and effectiveness as a skin conditioning agent. Studies have shown that formulations containing fluorinated compounds can enhance skin penetration and improve product performance .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby modulating their activity and exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone

- (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

- (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone

Uniqueness

2-(2-Fluorobenzoyl)pyridine is unique due to its specific combination of a fluorophenyl and pyridinyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications .

Actividad Biológica

2-(2-Fluorobenzoyl)pyridine, a compound characterized by a pyridine ring and a fluorobenzoyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The fluorine atom in its structure may enhance lipophilicity and bioavailability, which are critical for pharmacological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features:

- A pyridine ring providing basicity and potential interaction sites.

- A fluorobenzoyl group that contributes to its unique reactivity profile.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It has been observed that similar compounds can inhibit various enzymes, potentially affecting metabolic pathways.

- Protein Interaction: Studies indicate that such compounds may interact with proteins and nucleic acids, influencing biochemical pathways critical for cellular function.

- Antimicrobial Activity: Preliminary research suggests that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antioxidant | Potential to scavenge free radicals. |

| Anti-inflammatory | May reduce inflammation through enzyme inhibition. |

| Anticancer Potential | Similar compounds have shown promise in cancer therapy. |

Comparative Analysis with Similar Compounds

Understanding the differences between this compound and structurally similar compounds can provide insights into its unique biological properties. The following table compares it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Benzoyl)pyridine | Aromatic | Lacks fluorine; different electronic properties |

| 3-(Fluorobenzoyl)pyridine | Aromatic | Fluorine at a different position affects reactivity |

| 4-(Fluorobenzoyl)pyridine | Aromatic | Similar reactivity but different substitution patterns |

| 2-(Chlorobenzoyl)pyridine | Aromatic | Chlorine is less electronegative than fluorine |

This comparison highlights how variations in substituent position and type can significantly affect chemical behavior and biological activity.

Case Studies and Research Findings

- Antimicrobial Studies: Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For example, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Antioxidant Activity: In vitro studies have suggested that this compound can act as a free radical scavenger, which may contribute to its anti-inflammatory effects. These findings align with studies on similar fluorinated compounds that exhibit enhanced antioxidant properties.

- Potential in Cancer Therapy: Preliminary investigations into the anticancer properties of this compound have indicated that it may inhibit tumor cell proliferation. Further research is needed to elucidate the specific pathways involved.

Propiedades

IUPAC Name |

(2-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUUEIQHLXBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211435 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-65-9 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.